Erlotinib D6

Description

Properties

Molecular Formula |

C22H23N3O4 |

|---|---|

Molecular Weight |

399.5 g/mol |

IUPAC Name |

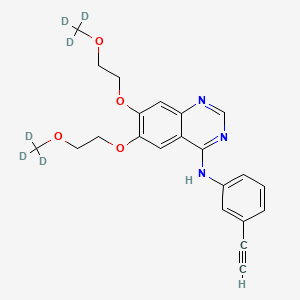

N-(3-ethynylphenyl)-6,7-bis[2-(trideuteriomethoxy)ethoxy]quinazolin-4-amine |

InChI |

InChI=1S/C22H23N3O4/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25)/i2D3,3D3 |

InChI Key |

AAKJLRGGTJKAMG-XERRXZQWSA-N |

Origin of Product |

United States |

Foundational & Exploratory

Erlotinib D6 chemical properties and structure

An In-Depth Technical Guide to Erlotinib-D6: Chemical Properties and Structure

Introduction

Erlotinib-D6 is the deuterated form of Erlotinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[][2] As a stable isotope-labeled internal standard, Erlotinib-D6 is crucial for the accurate quantification of Erlotinib in biological matrices during pharmacokinetic studies and therapeutic drug monitoring, typically employing gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[2][3] This guide provides a comprehensive overview of the chemical properties, structure, relevant experimental protocols, and the signaling pathway associated with Erlotinib's mechanism of action.

Chemical Properties

Erlotinib-D6 is a synthetic, isotopically labeled compound where six hydrogen atoms on the two methoxyethoxy side chains have been replaced with deuterium.[2][3] This substitution results in a higher molecular weight compared to the parent compound, Erlotinib, which allows for its differentiation in mass spectrometry-based assays. The key chemical and physical properties are summarized below.

| Property | Value (Erlotinib-D6 Free Base) | Value (Erlotinib-D6 Hydrochloride) |

| Synonyms | OSI-774 D6, NSC 718781 D6, CP-358774 D6[4][5] | Erlotinib bis-methoxy-d6 hydrochloride[6] |

| Molecular Formula | C₂₂H₁₇D₆N₃O₄[5] | C₂₂H₁₈D₆ClN₃O₄[7][8][9] |

| Molecular Weight | 399.47 g/mol [4][5] | 435.93 g/mol [7][8][10] |

| CAS Number | 1034651-23-4[4][5] | 1189953-78-3[7][10] |

| Appearance | Off-White Solid[9] | Not specified |

| Purity | >95% (HPLC)[10], ≥99% deuterated forms (d1-d6) | Not specified |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[4] | 2-8°C Refrigerator[9] |

| IUPAC Name | N-(3-ethynylphenyl)-6,7-bis[2-(trideuteriomethoxy)ethoxy]quinazolin-4-amine[11] | N-(3-ethynylphenyl)-6,7-bis[2-(trideuteriomethoxy)ethoxy]quinazolin-4-amine;hydrochloride[10][12] |

| SMILES | Not provided in search results | C#CC1=CC(NC2=NC=NC3=CC(OCCOC([2H])([2H])[2H])=C(OCCOC([2H])([2H])[2H])C=C32)=CC=C1.Cl |

Chemical Structure

Erlotinib-D6 is structurally identical to Erlotinib, with the exception of the isotopic labeling. The core structure is a quinazoline ring system, which is substituted at the 4-position with an aminophenylacetylene group. This specific moiety is crucial for its binding to the ATP-binding pocket of the EGFR tyrosine kinase domain. The deuteration occurs on the terminal methyl groups of the two methoxyethoxy side chains attached at the 6- and 7-positions of the quinazoline ring.

Experimental Protocols

Synthesis of Erlotinib Derivatives

The synthesis of Erlotinib and its derivatives typically involves multi-step chemical reactions. A common approach starts from 3,4-dihydroxy benzoic acid or a similar precursor.[13][14] The synthesis can be broadly outlined as follows:

-

O-alkylation: The hydroxyl groups of the starting material are alkylated to introduce the methoxyethoxy side chains.[14]

-

Nitration: A nitro group is introduced into the benzene ring.[15]

-

Reduction: The nitro group is reduced to an amino group. An improved method uses ammonium formate as a hydrogen donor with a palladium/charcoal catalyst, which is safer than using high-pressure hydrogen gas.[13][14]

-

Cyclization: The intermediate is treated with formamide to form the quinazolinone ring system.[15]

-

Chlorination: The hydroxyl group on the quinazolinone ring is replaced with a chlorine atom, often using an agent like thionyl chloride or phosphorus oxychloride, to create a reactive intermediate.[15][16]

-

Nucleophilic Substitution: The final step involves the reaction of the chlorinated quinazoline with 3-ethynylaniline (also known as 3-aminophenylacetylene) in a solvent like isopropanol to yield the final Erlotinib product.[16]

For Erlotinib-D6, deuterated reagents would be used during the O-alkylation step to introduce the labeled methoxyethoxy groups.

Caption: Generalized synthetic workflow for Erlotinib-D6.

Quantification by LC-MS/MS

Erlotinib-D6 is primarily used as an internal standard for the quantification of Erlotinib in biological samples like human plasma. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is a common application.

Sample Preparation:

-

A small volume of plasma (e.g., 50 µL) is aliquoted.

-

A protein precipitation step is performed by adding a cold organic solvent, such as methanol, which contains a known concentration of the internal standard (Erlotinib-D6).

-

The mixture is vortexed and then centrifuged at high speed (e.g., 10,000 g) to pellet the precipitated proteins.

-

The supernatant, containing Erlotinib and Erlotinib-D6, is transferred and may be diluted with a buffer like ammonium acetate before injection into the LC-MS/MS system.

Chromatographic Separation:

-

The analytes are separated on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate).

Mass Spectrometric Detection:

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ion transitions for both Erlotinib and Erlotinib-D6. The concentration of Erlotinib in the sample is determined by comparing its peak area ratio to that of the known concentration of the Erlotinib-D6 internal standard.

Caption: Experimental workflow for LC-MS/MS quantification.

Mechanism of Action and Signaling Pathway

Erlotinib is a reversible, first-generation EGFR tyrosine kinase inhibitor.[][17] It functions by competitively binding to the ATP-binding site within the intracellular tyrosine kinase domain of the EGFR.[18][19] This action prevents the autophosphorylation of the receptor, which is a critical step for its activation after binding to ligands like epidermal growth factor (EGF).[19]

By inhibiting EGFR phosphorylation, Erlotinib blocks the downstream signaling cascades that are crucial for tumor cell growth, proliferation, and survival.[17][18] The two primary pathways affected are:

-

Ras/Raf/MEK/ERK Pathway: This pathway is heavily involved in cell proliferation and differentiation.[18][19]

-

PI3K/Akt Pathway: This pathway plays a significant role in promoting cell survival and inhibiting apoptosis (programmed cell death).[18][19]

The ultimate effect of blocking these pathways is the induction of cell cycle arrest and apoptosis in cancer cells that overexpress or have activating mutations in EGFR.[][17]

Caption: Erlotinib's inhibition of the EGFR signaling pathway.

References

- 2. Erlotinib D6 HCl | 1189953-78-3 [chemicalbook.com]

- 3. file.glpbio.com [file.glpbio.com]

- 4. Erlotinib-d6 | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Erlotinib-d6 Hydrochloride | LGC Standards [lgcstandards.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Erlotinib-D6 - Daicel Pharma Standards [daicelpharmastandards.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Erlotinib-d6 Hydrochloride | LGC Standards [lgcstandards.com]

- 11. This compound | C22H23N3O4 | CID 24825688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Erlotinib-d6 Hydrochloride | C22H24ClN3O4 | CID 46781490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 15. vjs.ac.vn [vjs.ac.vn]

- 16. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. SMPDB [smpdb.ca]

- 19. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]

A Technical Guide to the Synthesis and Isotopic Labeling of Erlotinib-d6

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Erlotinib-d6, a deuterated analog of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction to Erlotinib and its Deuterated Analog

Erlotinib is a potent, reversible inhibitor of the EGFR tyrosine kinase, a key component in signaling pathways that regulate cell proliferation, differentiation, and survival.[][2] By binding to the ATP-binding site of the EGFR's intracellular tyrosine kinase domain, Erlotinib effectively blocks the receptor's autophosphorylation and subsequent downstream signaling. This mechanism of action makes it a valuable therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer, particularly in patients with specific EGFR mutations.[][]

Erlotinib-d6 is a stable isotope-labeled version of Erlotinib, where six hydrogen atoms on the two terminal methoxy groups of the side chains are replaced with deuterium.[4] This isotopic labeling makes Erlotinib-d6 an invaluable tool in pharmacokinetic studies, particularly in mass spectrometry-based bioanalysis, where it is used as an internal standard for the accurate quantification of Erlotinib in biological matrices.[5]

Synthesis of Erlotinib-d6

The synthesis of Erlotinib-d6 can be adapted from established synthetic routes for Erlotinib.[6][7][8] The key modification involves the use of a deuterated starting material to introduce the deuterium atoms at the desired positions. A plausible synthetic pathway starts from 3,4-dihydroxybenzoic acid and involves several steps, including etherification with a deuterated reagent, nitration, reduction, cyclization, chlorination, and finally, a nucleophilic substitution.

Synthetic Workflow

Caption: Synthetic workflow for Erlotinib-d6.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Erlotinib-d6, adapted from the synthesis of unlabeled Erlotinib.[6][9]

Step 1: Synthesis of 3,4-bis(2-(trideuteriomethoxy)ethoxy)benzoic acid

To a solution of 3,4-dihydroxybenzoic acid in a suitable solvent such as DMF, add a base (e.g., potassium carbonate) followed by 1-chloro-2-(trideuteriomethoxy)ethane. The reaction mixture is heated to facilitate the O-alkylation. After completion, the reaction is worked up to yield the crude ester, which is then hydrolyzed with a base (e.g., sodium hydroxide) to afford 3,4-bis(2-(trideuteriomethoxy)ethoxy)benzoic acid.

Step 2: Esterification to Ethyl 3,4-bis(2-(trideuteriomethoxy)ethoxy)benzoate

The benzoic acid derivative from the previous step is dissolved in ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed to drive the esterification reaction to completion.

Step 3: Nitration

The ethyl benzoate derivative is carefully nitrated using a mixture of nitric acid and sulfuric acid at a controlled temperature to introduce a nitro group at the 2-position of the benzene ring, yielding ethyl 2-nitro-4,5-bis(2-(trideuteriomethoxy)ethoxy)benzoate.

Step 4: Reduction of the Nitro Group

The nitro group is reduced to an amino group. A common and safer method involves using ammonium formate as a hydrogen source in the presence of a palladium on carbon (Pd/C) catalyst.[6] This avoids the need for high-pressure hydrogenation.

Step 5: Quinazoline Ring Formation

The resulting aniline derivative is heated with formamide to form the quinazolinone ring system, yielding 6,7-bis(2-(trideuteriomethoxy)ethoxy)quinazolin-4(3H)-one.

Step 6: Chlorination

The quinazolinone is converted to the corresponding 4-chloroquinazoline using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Step 7: Final Coupling to Erlotinib-d6

The 4-chloro-6,7-bis(2-(trideuteriomethoxy)ethoxy)quinazoline is reacted with 3-ethynylaniline in a suitable solvent like isopropanol.[7] The nucleophilic substitution of the chlorine atom by the amino group of 3-ethynylaniline yields the final product, Erlotinib-d6. The product can then be converted to its hydrochloride salt if desired.

Quantitative Data

The following table summarizes typical data for the synthesis of Erlotinib, which can be expected to be similar for its deuterated analog.

| Step | Product | Typical Yield (%) | Purity (%) |

| O-alkylation and Hydrolysis | 3,4-bis(2-methoxyethoxy)benzoic acid | ~99 | >95 |

| Reduction of Nitro Group | 6-aminobenzoic acid derivative | ~92 | >98 |

| Final Synthesis of Erlotinib Hydrochloride | Erlotinib Hydrochloride | ~87.5 | >99.5 |

Data adapted from literature on Erlotinib synthesis.[6][10]

Isotopic Labeling

The isotopic labeling of Erlotinib-d6 is achieved by incorporating deuterium atoms into the molecule at specific positions. In the case of Erlotinib-d6, the deuterium atoms are located on the two methoxy groups of the bis(2-methoxyethoxy) side chains.[4] This is accomplished by using a deuterated starting material, specifically 1-chloro-2-(trideuteriomethoxy)ethane, in the initial O-alkylation step of the synthesis. The deuterium incorporation is expected to be high, with isotopic purity typically exceeding 98 atom % D.[]

Mechanism of Action and Signaling Pathway

Erlotinib functions by inhibiting the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase. Upon binding of its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates its tyrosine residues, initiating a cascade of downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[11] The two major signaling pathways activated by EGFR are the Ras/Raf/MEK/ERK pathway and the PI3K/Akt/mTOR pathway. Erlotinib competitively binds to the ATP pocket of the EGFR tyrosine kinase domain, preventing its activation and thereby inhibiting these downstream pathways, which ultimately leads to a reduction in tumor cell proliferation and survival.[2]

Caption: Erlotinib's inhibition of the EGFR signaling pathway.

Conclusion

This technical guide has outlined the synthesis, isotopic labeling, and mechanism of action of Erlotinib-d6. The provided synthetic route and experimental protocols offer a framework for the preparation of this important analytical standard. The use of deuterated starting materials is a key aspect of the synthesis, enabling the production of a high-purity isotopically labeled compound. A thorough understanding of Erlotinib's interaction with the EGFR signaling pathway is crucial for its application in cancer research and therapy. The information presented here serves as a valuable resource for scientists and researchers working with Erlotinib and its deuterated analogs.

References

- 2. researchgate.net [researchgate.net]

- 4. Erlotinib-d6 Hydrochloride | LGC Standards [lgcstandards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. vjs.ac.vn [vjs.ac.vn]

- 11. go.drugbank.com [go.drugbank.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of Deuterated Erlotinib

This document provides a comprehensive technical overview of the mechanism of action of deuterated erlotinib. It details the core inhibitory function of the parent molecule, erlotinib, on the Epidermal Growth Factor Receptor (EGFR) signaling pathway and explains how selective deuteration modifies its metabolic profile through the kinetic isotope effect. This guide includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for research and development purposes.

Core Mechanism of Action: EGFR Tyrosine Kinase Inhibition

Erlotinib is a potent and reversible inhibitor of the EGFR tyrosine kinase. Its mechanism is independent of deuteration and forms the basis of its anti-neoplastic activity.

1.1. The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] In many cancer types, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[3][4] The signaling cascade is initiated when a ligand, such as Epidermal Growth Factor (EGF), binds to the extracellular domain of EGFR. This triggers receptor dimerization and the subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[5] This phosphorylation event creates docking sites for various signaling proteins, activating downstream pathways crucial for tumor progression, including the RAS/MAPK and PI3K/AKT/mTOR pathways.[5][6]

1.2. Erlotinib's Inhibitory Action

Erlotinib exerts its therapeutic effect by competitively binding to the adenosine triphosphate (ATP) binding site within the EGFR's intracellular tyrosine kinase domain.[4][7] This reversible binding prevents ATP from accessing the kinase domain, thereby inhibiting the autophosphorylation of the receptor.[7] Without this critical phosphorylation step, the downstream signaling cascades are blocked, leading to a decrease in cancer cell proliferation and an increase in apoptosis (programmed cell death).[5]

Table 1: Inhibitory Activity of Erlotinib Against EGFR

| Target | IC₅₀ (nM) | Assay Type | Notes |

| EGFR (Wild-Type) | 2 | In Vitro Kinase Assay | Potent inhibition of the wild-type receptor.[8] |

| HER2 | 300 - 1000 | Intact Cell Assay | Erlotinib also shows activity against HER2, another member of the ErbB family, at higher concentrations.[9] |

| EGFR (L858R mutant) | Varies | Kinase Assay | Erlotinib is effective against common activating mutations. |

| EGFR (T790M mutant) | >1000 | Kinase Assay | The T790M mutation confers resistance to first-generation TKIs like erlotinib.[4] |

The Role of Deuteration: Modifying Pharmacokinetics

The primary innovation of deuterated erlotinib lies not in altering its mechanism of action, but in enhancing its pharmacokinetic profile. This is achieved through the deuterium kinetic isotope effect (KIE).

2.1. The Kinetic Isotope Effect (KIE)

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen that contains an additional neutron. This doubles the mass of the atom, resulting in a carbon-deuterium (C-D) bond that is stronger and more stable than a standard carbon-hydrogen (C-H) bond.[10][11] In drug metabolism, many reactions, particularly those mediated by the Cytochrome P450 (CYP) family of enzymes, involve the cleavage of a C-H bond as a rate-limiting step.[12] By strategically replacing hydrogen atoms at metabolic "hot spots" with deuterium, the rate of this enzymatic cleavage can be significantly slowed.[12][13] This KIE can lead to reduced metabolic clearance, a longer drug half-life, and increased overall drug exposure (AUC).[11]

2.2. Application to Erlotinib

Erlotinib is metabolized primarily by the hepatic enzyme CYP3A4, with minor contributions from CYP1A2 and CYP1A1.[14] A major metabolic pathway is O-demethylation of its two methoxyethoxy side chains to form the active metabolite OSI-420. Deuterating the hydrogen atoms on these methoxy groups is a key strategy to slow this metabolic process. By reducing the rate of its conversion to metabolites, deuterated erlotinib is designed to remain in its active parent form for a longer period.

Table 2: Predicted Pharmacokinetic Comparison: Erlotinib vs. Deuterated Erlotinib

This table presents the intended and predicted outcomes based on the principles of the kinetic isotope effect. Actual values require direct clinical comparison.

| Pharmacokinetic Parameter | Standard Erlotinib | Deuterated Erlotinib (Predicted) | Rationale for Change |

| Metabolic Clearance (CL) | Higher | Lower | Slower CYP3A4-mediated metabolism due to the KIE. |

| Elimination Half-life (t½) | ~36 hours | Longer | Reduced clearance rate prolongs the time taken to eliminate the drug. |

| Area Under the Curve (AUC) | Standard | Higher | Slower metabolism leads to greater overall drug exposure over time. |

| Peak Plasma Concentration (Cmax) | Standard | Potentially Higher | May increase due to slower first-pass metabolism. |

| Dosing Frequency | Once Daily | Potentially Reduced | A longer half-life could allow for less frequent dosing or lower doses to achieve the same therapeutic effect. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism and metabolic stability of EGFR inhibitors like deuterated erlotinib.

3.1. Protocol: In Vitro EGFR Kinase Inhibition Assay (Luminescent)

This assay measures the amount of ADP produced in a kinase reaction, which correlates with enzyme activity. It is used to determine the IC₅₀ of an inhibitor.

Materials:

-

Purified recombinant EGFR enzyme

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Adenosine Triphosphate (ATP)

-

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compound (Deuterated Erlotinib) and control (Erlotinib)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well white assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of deuterated erlotinib and standard erlotinib in DMSO. Further dilute in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound or vehicle control.

-

Enzyme Addition: Add 5 µL of a master mix containing the EGFR enzyme and substrate to each well.

-

Initiation: To start the reaction, add 2.5 µL of ATP solution to all wells. The final reaction volume is 10 µL.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is then used by a luciferase to produce a light signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Subtract background luminescence (no enzyme control). Plot the signal against the log of inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.

3.2. Protocol: In Vitro Metabolic Stability Assay

This assay uses human liver microsomes (HLMs), which are rich in CYP enzymes, to assess the rate at which a compound is metabolized.

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Test compound (Deuterated Erlotinib) and control (Erlotinib)

-

Acetonitrile with an internal standard (for reaction termination)

-

96-well plates and incubator/shaker

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Thaw HLMs and the NADPH regenerating system on ice.

-

Incubation Mix: Prepare an incubation mix in phosphate buffer containing HLMs (final concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM).

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute sample serves as the initial concentration control.

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the resulting line is the elimination rate constant (k). Use this to calculate the in vitro half-life (t½ = 0.693 / k).

Conclusion

The mechanism of action of deuterated erlotinib is fundamentally identical to that of standard erlotinib: the potent and selective inhibition of the EGFR tyrosine kinase. This action blocks critical downstream signaling pathways, thereby reducing cancer cell proliferation and survival. The strategic incorporation of deuterium at sites of metabolic vulnerability is designed to leverage the kinetic isotope effect, slowing down CYP450-mediated metabolism. This modification is predicted to improve the drug's pharmacokinetic profile by increasing its half-life and overall exposure, potentially leading to improved therapeutic efficacy, a more favorable dosing regimen, or a better safety profile. The experimental protocols provided herein offer a robust framework for the preclinical characterization and validation of these properties.

References

- 1. Erlotinib-mediated Inhibition of EGFR Signaling Induces Metabolic Oxidative Stress through NOX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Erlotinib - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. SMPDB [smpdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 11. Deuterated drug - Wikipedia [en.wikipedia.org]

- 12. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

Erlotinib D6 certificate of analysis and purity

An In-depth Technical Guide on the Certificate of Analysis and Purity of Erlotinib D6

For researchers, scientists, and drug development professionals, understanding the purity and analytical profile of isotopically labeled standards like this compound is critical for accurate quantification in pharmacokinetic and metabolic studies. This guide provides a comprehensive overview of the typical data found in a Certificate of Analysis for this compound, details on the analytical methods used to determine its purity, and a look into its mechanism of action.

Physicochemical Properties of this compound

This compound, the deuterated form of Erlotinib, is primarily used as an internal standard in mass spectrometry-based bioanalytical methods.[1] Its physicochemical properties are crucial for its proper handling, storage, and use in experimental settings.

| Property | Value |

| Chemical Name | N-(3-ethynylphenyl)-6,7-bis[2-(methoxy-d3)ethoxy]-4-quinazolinamine, monohydrochloride |

| Synonyms | CP-358774-d6, OSI-774-d6 |

| CAS Number | 1189953-78-3 (hydrochloride), 1034651-23-4 (free base)[2] |

| Molecular Formula | C22H17D6N3O4 · HCl[1] |

| Molecular Weight | 435.9 g/mol [1] |

| Isotopic Purity | ≥99% deuterated forms (d1-d6)[1] |

| Purity | >95% (HPLC)[3] |

| Appearance | White to off-white crystalline powder[4] |

| Storage Temperature | -20°C[3] |

Purity and Impurity Analysis

The purity of this compound is a critical parameter that is rigorously controlled and documented in its Certificate of Analysis. The presence of impurities can interfere with the quantification of the target analyte, Erlotinib. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed for purity assessment.

A Certificate of Analysis for this compound would typically include the following purity-related information:

| Analysis | Specification |

| Purity by HPLC | ≥ 95% |

| Isotopic Enrichment | ≥ 99% Deuterium |

| Identification | Conforms to structure (by 1H-NMR, Mass Spectrometry) |

| Residual Solvents | Within ICH limits |

| Water Content | Specified limit (e.g., <1.0%) |

Experimental Protocols

Detailed experimental protocols are essential for the replication of purity analysis and for the proper use of this compound as an internal standard. Below are typical protocols for HPLC and LC-MS/MS analysis of Erlotinib.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to separate Erlotinib from its potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

-

Mobile Phase: A mixture of methanol, acetonitrile, and potassium dihydrogen phosphate buffer (e.g., 15:45:40 v/v/v), with the pH adjusted to 4.5 with orthophosphoric acid.[5]

-

Injection Volume: 20 µL.[5]

-

Detection: UV detection at a wavelength of 245 nm or 332 nm.[5][6]

-

Run Time: Approximately 6-7 minutes.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This method is commonly used for the quantification of Erlotinib in biological matrices, using this compound as an internal standard.

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Column: Reversed-phase C18 column (e.g., BEH XBridge C18, 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase: Gradient elution with acetonitrile and 5 mM ammonium acetate.

-

Flow Rate: 0.7 mL/min.

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

MS Parameters:

-

Source Temperature: 150°C

-

Desolvation Temperature: 600°C

-

Collision Gas: Argon

-

-

Detection: Multiple Reaction Monitoring (MRM) mode.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for visualizing complex processes. Below are Graphviz diagrams illustrating a typical experimental workflow for purity analysis and the signaling pathway inhibited by Erlotinib.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Erlotinib-d6 Hydrochloride | LGC Standards [lgcstandards.com]

- 3. Erlotinib-d6 Hydrochloride | LGC Standards [lgcstandards.com]

- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 5. Development and Application of an HPLC Method for Erlotinib Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isotopic Enrichment of Erlotinib D6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Erlotinib D6, a deuterated analog of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. This document details its synthesis, analytical characterization, and the underlying principles of its application, particularly as an internal standard in pharmacokinetic and metabolic studies.

Introduction to Erlotinib and Isotopic Labeling

Erlotinib is a potent and selective tyrosine kinase inhibitor that targets the EGFR, a key protein involved in cell proliferation and survival.[1][2] It is an established therapeutic agent for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[2] The isotopic labeling of pharmaceuticals, such as the introduction of deuterium (D) to create this compound, is a critical tool in drug development. Deuterated compounds are chemically similar to their non-deuterated counterparts but have a higher mass. This property makes them ideal internal standards for quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), as they co-elute with the analyte of interest but are distinguishable by their mass-to-charge ratio (m/z).

Synthesis of this compound

The isotopic enrichment of Erlotinib to produce this compound involves the introduction of six deuterium atoms. Based on available data for "Erlotinib bis-methoxy-d6 hydrochloride", the deuterium labels are located on the two terminal methoxy groups of the 6,7-bis(2-methoxyethoxy) side chains of the quinazoline core.

A plausible synthetic route to this compound mirrors the established synthesis of Erlotinib, with the key difference being the use of a deuterated alkylating agent. The synthesis can be logically divided into two main stages: the preparation of the deuterated side-chain precursor and its subsequent coupling to the quinazoline core, followed by the final condensation to yield this compound.

Experimental Protocol: Synthesis of the Deuterated Alkylating Agent

A potential precursor for introducing the deuterated methoxyethoxy groups is 1-chloro-2-((methoxy-d3)ethoxy)ethane. The synthesis of this intermediate would likely start from commercially available deuterated methanol (CD3OH).

Step 1: Synthesis of 2-(Methoxy-d3)ethanol

A likely method involves the reaction of ethylene oxide with deuterated methanol in the presence of a catalyst.

-

Reaction: CD3OH + C2H4O → CD3OCH2CH2OH

-

Reagents and Conditions: Deuterated methanol (CD3OH), ethylene oxide, and a suitable catalyst (e.g., a strong base like sodium methoxide or a Lewis acid). The reaction is typically carried out under controlled temperature and pressure.

-

Work-up: The reaction mixture would be neutralized, and the product, 2-(methoxy-d3)ethanol, would be purified by distillation.

Step 2: Chlorination of 2-(Methoxy-d3)ethanol

The resulting deuterated alcohol is then converted to the corresponding alkyl chloride.

-

Reaction: CD3OCH2CH2OH + SOCl2 → CD3OCH2CH2Cl + SO2 + HCl

-

Reagents and Conditions: 2-(Methoxy-d3)ethanol and thionyl chloride (SOCl2), often in the presence of a base like pyridine to neutralize the HCl byproduct. The reaction is typically performed in an inert solvent at a controlled temperature.

-

Work-up: The reaction mixture would be quenched, and the product, 1-chloro-2-((methoxy-d3)ethoxy)ethane, would be purified by distillation.

Experimental Protocol: Synthesis of this compound

The synthesis of the final this compound molecule involves the alkylation of a suitable quinazoline precursor followed by a condensation reaction.

Step 1: O-Alkylation of a Dihydroxyquinazoline Precursor

This step involves the reaction of a dihydroxy-substituted quinazoline intermediate with the deuterated alkylating agent prepared in the previous stage. A common starting material for Erlotinib synthesis is 6,7-dihydroxy-3,4-dihydroquinazolin-4-one.

-

Reaction: 6,7-dihydroxy-3,4-dihydroquinazolin-4-one + 2 * CD3OCH2CH2Cl → 6,7-bis(2-(methoxy-d3)ethoxy)-3,4-dihydroquinazolin-4-one

-

Reagents and Conditions: 6,7-dihydroxy-3,4-dihydroquinazolin-4-one, 1-chloro-2-((methoxy-d3)ethoxy)ethane, a base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide - DMF). The reaction is typically heated to drive the alkylation to completion.

-

Work-up: The reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or chromatography.

Step 2: Chlorination of the Quinazolinone

The quinazolinone is then converted to a more reactive chloroquinazoline.

-

Reaction: 6,7-bis(2-(methoxy-d3)ethoxy)-3,4-dihydroquinazolin-4-one + SOCl2 → 4-chloro-6,7-bis(2-(methoxy-d3)ethoxy)quinazoline

-

Reagents and Conditions: The deuterated quinazolinone and thionyl chloride, often with a catalytic amount of DMF. The reaction is typically refluxed in an inert solvent.

-

Work-up: The excess thionyl chloride is removed under vacuum, and the crude product is used in the next step.

Step 3: Condensation with 3-Ethynylaniline

The final step is the coupling of the chloroquinazoline with 3-ethynylaniline to form this compound.

-

Reaction: 4-chloro-6,7-bis(2-(methoxy-d3)ethoxy)quinazoline + 3-ethynylaniline → this compound

-

Reagents and Conditions: The deuterated chloroquinazoline and 3-ethynylaniline in a suitable solvent, such as isopropanol or a mixture of isopropanol and water, often with an acid catalyst. The reaction is typically heated.

-

Work-up: The product, this compound, precipitates upon cooling and can be collected by filtration and purified by recrystallization.

Diagram of the Proposed Synthesis Workflow for this compound

Caption: Proposed synthetic pathway for this compound.

Analytical Characterization of this compound

The successful synthesis and isotopic enrichment of this compound must be confirmed through rigorous analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental tool for confirming the molecular weight of this compound and for its use as an internal standard.

Data Presentation: Mass Spectrometry Data

| Compound | Molecular Formula | Exact Mass | Key Fragment Ions (m/z) |

| Erlotinib | C22H23N3O4 | 393.17 | 336, 278 |

| This compound | C22H17D6N3O4 | 399.21 | 336, 278 |

Note: The fragmentation of Erlotinib often involves the loss of the ethoxy moieties, which do not contain the deuterium labels in this compound. Therefore, the major fragment ions are expected to have the same m/z values for both the labeled and unlabeled compounds.

Experimental Protocol: LC-MS/MS Analysis

A typical LC-MS/MS method for the analysis of Erlotinib, using this compound as an internal standard, would involve the following:

-

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) with a C18 column.

-

Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid or ammonium acetate.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode.

-

Detection: Multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.

Diagram of Mass Spectrometry Fragmentation

Caption: Common fragmentation pathway for Erlotinib and this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the precise location of the deuterium labels and for assessing the isotopic purity of this compound.

Expected 1H NMR Spectrum of this compound (in DMSO-d6)

The 1H NMR spectrum of this compound is expected to be very similar to that of unlabeled Erlotinib, with the key difference being the absence of the signal corresponding to the methoxy protons.

-

Erlotinib: A sharp singlet corresponding to the six protons of the two methoxy groups is typically observed around 3.3-3.4 ppm.

-

This compound: This singlet at ~3.3-3.4 ppm should be absent or significantly reduced in intensity, confirming the deuteration at this position. The other proton signals of the molecule should remain unchanged.

Expected 13C NMR Spectrum of this compound (in DMSO-d6)

The 13C NMR spectrum of this compound will also be very similar to that of the unlabeled compound.

-

Erlotinib: The carbon signal for the methoxy groups is typically observed around 58-59 ppm.

-

This compound: Due to the coupling of carbon-13 to deuterium (a spin-1 nucleus), the signal for the deuterated methoxy carbon will appear as a multiplet (typically a triplet for a CD3 group) and will be significantly attenuated in a proton-decoupled 13C NMR spectrum. This provides definitive evidence of deuteration at the methoxy carbons.

Data Presentation: NMR Chemical Shifts (in DMSO-d6)

| Group | Erlotinib 1H (ppm) | This compound 1H (ppm) (Predicted) | Erlotinib 13C (ppm) | This compound 13C (ppm) (Predicted) |

| Aromatic-H | 7.2-8.9 | 7.2-8.9 | 103-157 | 103-157 |

| Ethynyl-H | ~4.2 | ~4.2 | 80-84 | 80-84 |

| O-CH2-CH2-O | 3.7-4.4 | 3.7-4.4 | 68-71 | 68-71 |

| OCH3 | ~3.3 | Absent | ~58 | Multiplet, attenuated |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent, typically DMSO-d6.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

1H NMR: To observe the proton signals and confirm the absence of the methoxy proton signal.

-

13C NMR: To observe the carbon signals and confirm the change in the methoxy carbon signal.

-

Quantitative NMR (qNMR): Can be used to determine the isotopic purity by comparing the integral of a known proton signal to the residual signal of the methoxy protons.

-

Mechanism of Action of Erlotinib and Relevance of this compound

Erlotinib functions by reversibly binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.[3] This blockade of EGFR signaling leads to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of tumor growth.[1]

The primary downstream signaling pathways affected by Erlotinib include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Regulates cell proliferation and differentiation.

-

PI3K-Akt-mTOR Pathway: Promotes cell survival and growth.

-

JAK/STAT Pathway: Involved in cell survival and proliferation.

This compound, being chemically and biologically equivalent to Erlotinib in its mechanism of action, is a reliable tool for studying the pharmacokinetics and metabolism of the parent drug without introducing a different pharmacological effect.

References

Erlotinib D6: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the treatment of non-small cell lung cancer and pancreatic cancer. Its deuterated analog, Erlotinib D6, serves as a critical internal standard for pharmacokinetic and bioanalytical studies, necessitating a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability of Erlotinib, with extrapolated relevance to this compound, summarizing key data, outlining experimental protocols, and illustrating associated molecular pathways. While specific quantitative data for this compound is limited, this guide leverages available information on Erlotinib to provide a robust framework for its handling and use in a research and development setting.

Introduction

Erlotinib hydrochloride is a quinazoline derivative that functions as a reversible inhibitor of the EGFR tyrosine kinase, which is often overexpressed in various solid tumors.[][2] By competing with adenosine triphosphate (ATP) at the catalytic site of the receptor, Erlotinib blocks the downstream signaling cascades that promote tumor cell proliferation, angiogenesis, and survival.[3][4] this compound, a stable isotope-labeled version of the parent compound, is indispensable for accurate quantification in biological matrices via mass spectrometry-based methods. Understanding its solubility and stability is paramount for the development of robust analytical methods and for ensuring the integrity of experimental results.

Solubility Profile

The solubility of Erlotinib and its deuterated form is a critical parameter for its formulation, delivery, and in vitro assay development. While specific quantitative solubility data for this compound is not extensively published, its physicochemical properties are expected to be very similar to those of Erlotinib.

Table 1: Solubility of Erlotinib and this compound in Various Solvents

| Solvent | Erlotinib Solubility | This compound (hydrochloride) Solubility | Reference |

| Aqueous Buffers | |||

| Water (pH ~2) | ~0.4 - 0.5 mg/mL (hydrochloride salt) | Not explicitly stated, but expected to be very slightly soluble | |

| Water | Very poorly soluble (~5-20 µM) | Insoluble (Free Base) | [5] |

| 1:9 DMF:PBS (pH 7.2) | ~0.1 mg/mL | Not explicitly stated | [6] |

| Organic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL, 78 mg/mL, 100 mg/mL | Slightly soluble, Soluble | [5][6][7] |

| Dimethylformamide (DMF) | 50 mg/mL | Not explicitly stated | [6] |

| Ethanol (with warming) | 0.25 mg/mL, 10 mg/mL, 78 mg/mL | Not explicitly stated | [5][6] |

| Methanol | Slightly soluble | Slightly soluble | [8] |

| Acetonitrile | Practically insoluble | Not explicitly stated | |

| Acetone | Practically insoluble | Not explicitly stated | |

| Ethyl Acetate | Practically insoluble | Not explicitly stated | |

| Polyethylene Glycol 400 (PEG 400) | Soluble | Not explicitly stated | [9] |

| Propylene Glycol (PG) | Soluble | Not explicitly stated | [9] |

| Tween 80 | Soluble (7.3 ± 0.9 mg/mL) | Not explicitly stated | [9][10] |

| Glycerine | Soluble | Not explicitly stated | [9] |

| Span 80 | Soluble | Not explicitly stated | [9] |

Stability Profile and Degradation Pathways

The stability of Erlotinib has been investigated under various stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines. These studies are crucial for determining appropriate storage conditions and predicting potential degradation products. This compound, as a stable isotope-labeled compound, is expected to exhibit a similar degradation profile.

Table 2: Stability of Erlotinib under Forced Degradation Conditions

| Stress Condition | Susceptibility | Degradation Products Observed | Reference |

| Acidic Hydrolysis | Susceptible | Yes, small percentage of degradation | [11][12][13] |

| Basic Hydrolysis | Susceptible | Yes, small percentage of degradation | [11][12][13] |

| Neutral Hydrolysis | Stable | No | [12] |

| **Oxidative (e.g., H₂O₂) ** | Stable | No | [12][13] |

| Thermal | Stable | No extra products observed | [11][12] |

| Photolytic | Susceptible | Yes | [12] |

| Water Chlorination | Susceptible | Yes, hydroxylation and oxidation products | [14] |

Studies have identified several degradation products of Erlotinib under stress conditions, including products of hydrolysis and oxidation.[12][14]

Experimental Protocols

Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[15][16]

Stability and Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

Protocol:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions: Expose the solutions to various stress conditions as outlined in Table 2 (e.g., 0.1N HCl for acidic hydrolysis, 0.1N NaOH for basic hydrolysis, 3% H₂O₂ for oxidation, heat, and photolytic exposure).

-

Time Points: Withdraw samples at predetermined time intervals.

-

Analysis: Analyze the samples using a stability-indicating HPLC or LC-MS/TOF method to separate the parent drug from its degradation products.[11][12]

-

Characterization: Characterize the structure of any significant degradation products using techniques like mass spectrometry.

Mechanism of Action and Signaling Pathway

Erlotinib exerts its anticancer effect by inhibiting the tyrosine kinase activity of EGFR.[3] This action blocks the phosphorylation of EGFR and subsequently inhibits the activation of downstream signaling pathways critical for tumor growth and survival, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways.[3][4] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis.

Conclusion

References

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Erlotinib-D6 - Daicel Pharma Standards [daicelpharmastandards.com]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Scalable Production and In Vitro Efficacy of Inhaled Erlotinib Nanoemulsion for Enhanced Efficacy in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. archives.ijper.org [archives.ijper.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Degradation of the anticancer drug erlotinib during water chlorination: Non-targeted approach for the identification of transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Physicochemical characterization and biological evaluation of amorphous solid dispersions of an anticancerous drug: Erlotinib HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development and Application of an HPLC Method for Erlotinib Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

Erlotinib D6 supplier and purchasing information

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Erlotinib D6, a deuterated internal standard crucial for the accurate quantification of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. This document outlines supplier information, key technical data, the biochemical context of Erlotinib's mechanism of action, and detailed protocols for its application in mass spectrometry-based assays.

This compound: Supplier and Purchasing Information

This compound is available from several reputable suppliers of research chemicals and analytical standards. The choice of supplier may depend on factors such as purity, isotopic enrichment, available formats (e.g., free base or hydrochloride salt), and pricing. Below is a summary of key quantitative data from various suppliers to facilitate comparison.

| Supplier/Brand | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Isotopic Enrichment |

| Cayman Chemical | Erlotinib-d6 (hydrochloride) | 1189953-78-3 | C₂₂H₁₇D₆N₃O₄ • HCl | 435.9 g/mol | - | ≥99% deuterated forms (d₁-d₆)[1][2] |

| Daicel Pharma Standards | Erlotinib-D6 | 1189953-78-3 | C₂₂H₁₇D₆N₃O₄ (Free Base) | 399.48 g/mol | - | - |

| C₂₂H₁₈D₆ClN₃O₄ (HCl Salt) | 435.94 g/mol [3][4][5][6] | |||||

| Targetmol (via CymitQuimica) | Erlotinib-d6 | 1034651-23-4 | C₂₂H₂₃N₃O₄ | 399.47 g/mol | 98%[7] | - |

| MedChemExpress | Erlotinib-d6 | 1034651-23-4 | - | - | - | - |

| LGC Standards | Erlotinib-d6 Hydrochloride | 1189953-78-3 | C₂₂H₁₇D₆N₃O₄ • HCl | 435.93 g/mol [8] | - | - |

| MyBioSource | Erlotinib-d6 | - | - | - | 98% | - |

| Universal Biologicals | This compound | - | - | - | - | - |

Mechanism of Action: The Erlotinib Signaling Pathway

Erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[7][9] EGFR is a key receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers a cascade of downstream signaling pathways. These pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, are crucial for cell proliferation, survival, and differentiation. In many cancer cells, EGFR is overexpressed or mutated, leading to constitutive activation of these pro-survival pathways. Erlotinib competitively binds to the ATP-binding site within the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling. This blockade of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.

Caption: this compound inhibits the EGFR signaling pathway.

Experimental Workflow for Quantification using this compound

This compound is primarily used as an internal standard (IS) for the quantification of Erlotinib in biological matrices by liquid chromatography-mass spectrometry (LC-MS). The stable isotope-labeled IS co-elutes with the analyte and is chemically identical, allowing for correction of variability during sample preparation and analysis.

Caption: A typical experimental workflow for using this compound.

Detailed Experimental Protocol

The following is a generalized protocol for the quantification of Erlotinib in a biological matrix using this compound as an internal standard. This protocol should be optimized for specific matrices and instrumentation.

1. Materials and Reagents

-

Erlotinib analytical standard

-

This compound internal standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid or ammonium acetate (mobile phase modifier)

-

Biological matrix (e.g., human plasma)

-

Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

2. Preparation of Stock and Working Solutions

-

Erlotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Erlotinib in a suitable solvent (e.g., DMSO or methanol).

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent.

-

Working Solutions: Prepare serial dilutions of the Erlotinib stock solution in 50% methanol/water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration.

3. Sample Preparation

-

Thaw Samples: Thaw biological samples (e.g., plasma) on ice.

-

Spike Internal Standard: To a 100 µL aliquot of each sample, calibration standard, and quality control sample, add a fixed amount (e.g., 10 µL) of the this compound working solution.

-

Protein Precipitation: Add three volumes of ice-cold protein precipitation solvent (e.g., 300 µL of acetonitrile with 0.1% formic acid) to each sample.

-

Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

4. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions: Monitor the specific precursor to product ion transitions for both Erlotinib and this compound.

5. Data Analysis and Quantification

-

Integrate the peak areas for both the analyte (Erlotinib) and the internal standard (this compound).

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Erlotinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

This technical guide provides a comprehensive overview for researchers working with this compound. For the most accurate and reliable results, it is imperative to obtain lot-specific information from the supplier's certificate of analysis and to thoroughly validate the analytical method for its intended purpose.

References

- 1. Erlotinib-d6 (hydrochloride) - Cayman Chemical [bioscience.co.uk]

- 2. caymanchem.com [caymanchem.com]

- 3. Erlotinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. Erlotinib EP impurity I - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. Isotopenkategorie – Daicel Pharma Standards [daicelpharmastandards.com]

- 6. Erlotinib-D6 - Standard Daicel Pharma [daicelpharmastandards.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. Erlotinib-d6 Hydrochloride | LGC Standards [lgcstandards.com]

- 9. Erlotinib-d6 | TargetMol [targetmol.com]

A Technical Guide to the Physicochemical Properties of Erlotinib D6

This document provides a detailed overview of the core physicochemical properties of Erlotinib D6, a deuterated analog of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction to Erlotinib and Isotopic Labeling

Erlotinib is a potent, reversible tyrosine kinase inhibitor that targets the EGFR, playing a crucial role in the treatment of non-small cell lung cancer and other malignancies.[1] Isotopic labeling, specifically the substitution of hydrogen with its heavier isotope deuterium (D), is a common strategy in drug development. This modification, resulting in compounds like this compound, is primarily employed to alter the pharmacokinetic profile of a drug. The increased mass of deuterium can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond. This "kinetic isotope effect" can slow down metabolic processes, potentially leading to improved drug exposure and efficacy.

Physicochemical Data

The key physicochemical properties of Erlotinib and its deuterated analog, this compound, are summarized in the table below. These values are crucial for analytical method development, formulation, and pharmacokinetic studies.

| Property | Erlotinib | This compound |

| Molecular Formula | C₂₂H₂₃N₃O₄[1] | C₂₂H₁₇D₆N₃O₄[2] |

| Average Molecular Weight ( g/mol ) | 393.44 | 399.47[2][3][4] |

| Monoisotopic Mass (Da) | 393.16885622[1] | 399.20651670 |

| Form | Solid[4] | Solid[4] |

| Purity | Not specified | ≥98%[4] |

| CAS Number | 183321-74-6 | 1034651-23-4 |

Note: The molecular weight of this compound can also be found for its hydrochloride salt form, which has a molecular weight of 435.93 g/mol and a molecular formula of C₂₂H₁₈D₆ClN₃O₄.[5][6]

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The accurate determination of the molecular weight of this compound is essential for its identification and characterization. High-resolution mass spectrometry (HRMS) is the standard method for this purpose.

Objective: To determine the exact mass of this compound.

Methodology: Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS)

Procedure:

-

Sample Preparation:

-

Accurately weigh 1 mg of this compound standard.

-

Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Perform serial dilutions to obtain a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

-

-

Instrumentation:

-

A high-resolution mass spectrometer, such as a TOF or Orbitrap instrument, equipped with an ESI source is used.

-

-

Instrument Parameters (Typical):

-

Ionization Mode: Positive Ion Mode

-

Capillary Voltage: 3.5 kV

-

Sampling Cone Voltage: 30 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Desolvation Gas Flow: 600 L/hr

-

Mass Range: m/z 100-1000

-

Acquisition Mode: Centroid

-

-

Data Analysis:

-

The acquired mass spectrum will show the protonated molecule [M+H]⁺.

-

The monoisotopic mass is determined from the most abundant peak in the isotopic cluster.

-

The measured mass is then compared to the theoretical exact mass of this compound.

-

Signaling Pathway and Mechanism of Action

Erlotinib functions by inhibiting the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation. Erlotinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and blocking the downstream signaling cascade.

The deuteration in this compound does not alter this fundamental mechanism of action but is intended to influence its metabolic stability.

References

The Application of Erlotinib D6 in Preliminary Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1] Preclinical and clinical research into its efficacy, pharmacokinetics, and metabolism is ongoing. In this context, stable isotope-labeled internal standards are indispensable for accurate bioanalysis. Erlotinib D6, a deuterated analog of Erlotinib, serves as the gold standard internal standard for the quantitative determination of Erlotinib in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide provides an in-depth overview of the preliminary research applications of this compound, focusing on its role in bioanalytical methodologies.

Core Application: Internal Standard in LC-MS/MS

The primary application of this compound is as an internal standard (IS) in quantitative bioanalytical methods. Its chemical structure is identical to Erlotinib, except that six hydrogen atoms are replaced by deuterium. This substitution results in a higher mass-to-charge ratio (m/z), allowing it to be distinguished from the non-labeled Erlotinib by a mass spectrometer, while exhibiting nearly identical chromatographic behavior and extraction recovery. This ensures reliable quantification by correcting for variations during sample preparation and analysis.

Mechanism of Action of Erlotinib

Erlotinib reversibly inhibits the tyrosine kinase activity of EGFR, thereby blocking the downstream signaling pathways involved in cancer cell proliferation and survival.[2] Understanding this pathway is crucial for interpreting the results of studies where Erlotinib concentrations are measured.

Experimental Protocols

The use of this compound as an internal standard is central to pharmacokinetic and therapeutic drug monitoring studies of Erlotinib. Below are representative experimental protocols derived from published research.

Protocol 1: Quantification of Erlotinib in Human Plasma

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Erlotinib in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction) [3]

-

To 100 µL of human plasma, add 25 µL of this compound internal standard solution (concentration may vary, e.g., 12.5 ng/mL).

-

Add 100 µL of 5M NaOH and vortex for 30 seconds.

-

Add 3 mL of extraction solvent (e.g., a mixture of ethyl acetate and methyl-tert-butyl ether).

-

Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., Waters XBridge C18, 75mm x 4.6mm, 3.5µm) is commonly used.[3]

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate). A typical mobile phase could be Acetonitrile: Ammonium acetate buffer pH 9.2 (70:30 v/v).[3]

-

Flow Rate: Typically in the range of 0.7-0.8 mL/minute.

-

Column Temperature: Maintained at a constant temperature, for instance, 40°C.

-

Injection Volume: 10-20 µL.[4]

3. Mass Spectrometric Conditions [3][4]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

Workflow for Bioanalytical Method Using this compound

Data Presentation

The following tables summarize quantitative data from various studies that have validated LC-MS/MS methods for Erlotinib quantification using this compound as an internal standard.

Table 1: Linearity and Sensitivity of a Validated LC-MS/MS Method[3]

| Parameter | Value |

| Linearity Range | 1.00 - 2502.02 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL |

Table 2: Accuracy and Precision of a Validated LC-MS/MS Method[3]

| Parameter | Value |

| Within-Run Precision | 0.62% - 7.07% |

| Between-Run Precision | 0.62% - 7.07% |

| Accuracy | 94.4% - 103.3% |

| Extraction Recovery (Erlotinib) | > 80% |

| Extraction Recovery (this compound) | > 80% |

Table 3: Mass Spectrometric Parameters for Erlotinib and this compound[4][5]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Erlotinib | 394.2 | 278.2 |

| This compound | 400.2 | 278.2 |

Other Potential Research Applications

While the predominant use of this compound is as an internal standard, its properties as a stable isotope-labeled compound could theoretically be leveraged in other research areas, although such applications are not widely documented.

-

Metabolic Fate Studies: In-depth studies of Erlotinib's metabolism could potentially use this compound to trace the metabolic pathways and identify novel metabolites. The deuterium label would allow for the differentiation of administered drug from endogenous compounds.

-

Drug Transporter Studies: Research into the role of influx and efflux transporters in Erlotinib's disposition could utilize this compound to precisely quantify its transport across cell membranes in vitro.

Conclusion

This compound is a critical tool in the preclinical and clinical research of Erlotinib. Its primary and well-established application is as an internal standard for accurate and precise quantification of Erlotinib in biological samples by LC-MS/MS. The detailed protocols and validated performance data presented in this guide underscore its reliability and importance in pharmacokinetic, therapeutic drug monitoring, and drug metabolism studies. While other research applications are conceivable, its role as an internal standard remains its core and most impactful contribution to the field.

References

- 1. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Preclinical studies with Erlotinib (Tarceva) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MALDI mass spectrometry imaging of erlotinib administered in combination with bevacizumab in xenograft mice bearing B901L, EGFR-mutated NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Erlotinib in Human Plasma using Erlotinib-D6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Erlotinib in human plasma using a stable isotope-labeled internal standard, Erlotinib-D6. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective quantification. The protocols for two common sample preparation techniques, protein precipitation and liquid-liquid extraction, are described. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.

Introduction

Erlotinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR). It is used in the treatment of various cancers, including non-small cell lung cancer. Accurate and precise quantification of Erlotinib in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as Erlotinib-D6, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the analytical results.

This document outlines a validated LC-MS/MS method for the determination of Erlotinib in human plasma.

Signaling Pathway of Erlotinib

Erlotinib functions by inhibiting the intracellular phosphorylation of the tyrosine kinase domain of EGFR. This blockage disrupts the downstream signaling cascades, primarily the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway, which are critical for cancer cell proliferation, survival, and angiogenesis.[1][2] By inhibiting these pathways, Erlotinib can lead to decreased cell growth and increased apoptosis in tumor cells that are dependent on EGFR signaling.[2]

Caption: Erlotinib's mechanism of action in inhibiting EGFR signaling.

Experimental Protocols

Materials and Reagents

-

Erlotinib hydrochloride (Reference Standard)

-

Erlotinib-D6 (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (Analytical grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Microcentrifuge tubes

-

Pipettes and tips

Stock and Working Solutions Preparation

-

Erlotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Erlotinib hydrochloride in methanol.

-

Erlotinib-D6 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Erlotinib-D6 in methanol.

-

Working Solutions: Prepare serial dilutions of the Erlotinib stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the Erlotinib-D6 stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation

Two primary methods for plasma sample preparation are detailed below.

-

Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add 200 µL of cold methanol containing the internal standard (Erlotinib-D6 at 12.5 ng/mL).

-

Vortex the mixture for 15 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a clean tube containing 150 µL of 10 mM ammonium acetate.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 50 µL of the IS working solution (100 ng/mL Erlotinib-D6).

-

Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane:ethyl acetate).

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase and transfer to an autosampler vial.

Experimental Workflow

Caption: General workflow for Erlotinib quantification.

LC-MS/MS Conditions

The following tables summarize typical instrument parameters for the analysis.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Waters XBridge C18, 75mm x 4.6mm, 3.5µm[2][3] or BEH XBridge C18, 100 x 2.1 mm, 1.7 µm[4][5] |

| Mobile Phase A | 5 mM Ammonium Acetate in Water[4][5] or Ammonium Acetate Buffer pH 9.2[2][3] |

| Mobile Phase B | Acetonitrile[2][3][4][5] |

| Flow Rate | 0.7 - 0.8 mL/min[2][3][4][5] |

| Gradient | Isocratic or Gradient (e.g., 70:30 v/v Mobile Phase B:A)[2][3] |

| Injection Volume | 5 - 10 µL |

| Column Temp. | 40°C[2] |

| Run Time | ~3 - 7 minutes[3][4] |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temp. | 150°C[4] |

| Desolvation Temp. | 600°C[4] |

| MRM Transitions | |

| Erlotinib | 394.2 > 278.1 m/z[3][6] |

| Erlotinib-D6 | 400.4 > 278.1 m/z[3][6] |

Quantitative Data Summary

The performance of the LC-MS/MS method for Erlotinib quantification is summarized below.

Table 3: Method Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 1.0 - 2502.02 ng/mL | [3] |

| 25 - 5000 ng/mL | [4][5] | |

| Correlation Coefficient (r²) | ≥ 0.99 | [3] |

| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | [3] |

| Intra-day Precision (%CV) | 0.62% - 7.07% | [3] |

| Inter-day Precision (%CV) | < 14% | [4][5] |

| Intra-day Accuracy | 94.4% - 103.3% | [3] |

| Inter-day Accuracy | < 14% | [4][5] |

| Extraction Recovery | > 80% | [3] |

| > 89% | [4][5] |

Conclusion

The described LC-MS/MS method using Erlotinib-D6 as an internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of Erlotinib in human plasma. The detailed protocols for sample preparation and instrument conditions, along with the summarized validation data, offer a comprehensive guide for researchers and scientists in the field of drug development and clinical research. The method is demonstrated to be accurate and precise over a clinically relevant concentration range.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A high performance LC-MS/MS method for the estimation of Erlotinib in human plasma | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]

- 4. Stock solutions, calibration, and controls [bio-protocol.org]

- 5. sid.ir [sid.ir]

- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

Application Note: A Validated LC-MS/MS Bioanalytical Method for the Quantification of Erlotinib in Human Plasma Using Erlotinib D6 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.